2,2-Dimethoxypropanoic acid
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Overview
Description
2,2-Dimethoxypropanoic acid is an organic compound with the molecular formula C₅H₁₀O₄ It is a derivative of propanoic acid, where two methoxy groups are attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypropanoic acid can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction involves the formation of 2,2-dimethoxypropane, which is then hydrolyzed to yield this compound. The reaction conditions typically include a temperature range of 50-60°C and an acidic medium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where acetone and methanol are mixed with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2,2-Dimethoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: A related compound used as a water scavenger in chemical reactions.
2,2-Dimethylpropanoic acid: Another derivative of propanoic acid with different substituents.
Uniqueness
2,2-Dimethoxypropanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy groups make it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2,2-dimethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPCVGRPXRCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517285 |
Source
|
Record name | 2,2-Dimethoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85515-87-3 |
Source
|
Record name | 2,2-Dimethoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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